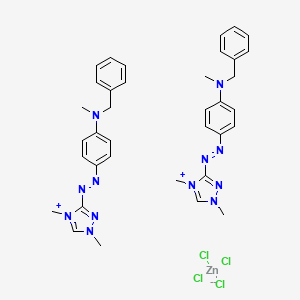
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps, starting with the preparation of the triazolium core. The triazolium core is synthesized through a series of reactions involving the formation of azo linkages and subsequent complexation with zinc chloride to form the tetrachlorozincate counterion .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized under specific conditions.
Reduction: The azo linkages can be reduced to amines.
Substitution: The triazolium core can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo groups can lead to the formation of nitro compounds, while reduction can yield corresponding amines .
Scientific Research Applications
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes .
Mechanism of Action
The mechanism of action of Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s azo linkages and triazolium core play a crucial role in its binding affinity and reactivity. The pathways involved include electron transfer processes and the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole: Known for its energetic properties and thermal stability.
4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole: Exhibits high thermal stability and low sensitivity towards impact and friction.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
Bis(3-((4-(benzylmethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is unique due to its specific structural features, such as the combination of azo linkages and a triazolium core with a tetrachlorozincate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
84000-94-2 |
|---|---|
Molecular Formula |
C36H42Cl4N12Zn |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
N-benzyl-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H21N6.4ClH.Zn/c2*1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)19-20-18-21-24(3)14-23(18)2;;;;;/h2*4-12,14H,13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
ZLCUITNZEDWHEC-UHFFFAOYSA-J |
Canonical SMILES |
CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















